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Compound of Interest
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Cat. No.: B15622414 Get Quote

For researchers, scientists, and drug development professionals utilizing super-resolution

microscopy, the choice of fluorophore is paramount to achieving high-quality dSTORM (direct

Stochastic Optical Reconstruction Microscopy) images. This guide provides a comparative

analysis of ATTO 532 against other commonly used dyes in the green-yellow spectral range,

offering available experimental data and detailed protocols to inform your selection.

ATTO 532 is a rhodamine-based fluorescent dye recognized for its strong absorption, high

fluorescence quantum yield, and excellent photostability, making it a suitable candidate for

single-molecule localization microscopy techniques like dSTORM.[1][2][3][4][5] Its spectral

properties, with an excitation maximum at 532 nm and an emission maximum at 553 nm, align

well with common laser lines used in super-resolution microscopy.[1]

Performance Comparison
A direct quantitative comparison of ATTO 532's dSTORM performance in terms of photon yield

and localization precision is not readily available in the reviewed literature. However, we can

compare its general properties and performance with popular alternatives in the same spectral

region, such as Alexa Fluor 555 and Cy3B.
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Feature ATTO 532
Alexa Fluor
555

Cy3B
Alexa Fluor
568

Excitation Max

(nm)
532[1] 555 559 578

Emission Max

(nm)
553[1] 580 570 603

Quantum Yield 0.90[1] ~0.1 ~0.67 ~0.6

Molar Extinction

Coefficient

(cm⁻¹M⁻¹)

115,000[1] 150,000 130,000 91,300

Photon Yield per

switching event

(photons)

Data not

available
2500[6] 1365-2057[6] 2826[6]

Recommended

dSTORM Buffer

100mM

MEA/OS[6]
MEA/OS

BME/OS or

MEA/OS
MEA/OS

Comments

High

photostability

and quantum

yield.[2][3][4]

Exceptional

dSTORM dye in

the red range,

high photon

emission per

cycle.

Considered one

of the best dyes

for dSTORM in

the red range.

A good dye for

dSTORM,

though Alexa

Fluor 555 is often

recommended

over it.

MEA: Mercaptoethylamine, BME: Beta-mercaptoethanol, OS: Oxygen Scavenging System.

While specific photon yield and localization precision data for ATTO 532 in dSTORM

experiments are not provided in the searched literature, its high quantum yield and

photostability are advantageous for single-molecule localization. For comparison, Alexa Fluor

555 is highlighted as an exceptional dSTORM dye with a high number of photons per switching

cycle. Cy3B is also considered a top-performing dye for dSTORM in the red range.
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A successful dSTORM experiment relies on a well-defined experimental protocol, particularly

the composition of the imaging buffer which induces the "blinking" of the fluorophores.

dSTORM Imaging Buffer Preparation
The following is a general protocol for preparing a standard dSTORM imaging buffer containing

an oxygen scavenger system (OS) and a thiol.

Materials:

Tris-HCl (1M, pH 8.0)

NaCl

Glucose

Glucose Oxidase (from Aspergillus niger)

Catalase (from bovine liver)

Mercaptoethylamine (MEA) or β-mercaptoethanol (BME)

Deionized water

Buffer Composition:

A commonly used buffer for dyes in the spectral range of ATTO 532 consists of:

100 mM MEA in an oxygen scavenger system (OS).[6]

Preparation Steps:

Prepare the Oxygen Scavenger System (GLOX solution):

Dissolve 100 mg of glucose in 800 µL of 50 mM Tris-HCl (pH 8.0) with 10 mM NaCl.

Add 10 µL of a 10 mg/mL glucose oxidase stock solution.

Add 10 µL of a 10 mg/mL catalase stock solution.
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Vortex gently to mix. This solution should be prepared fresh.

Prepare the final imaging buffer:

To 1 mL of the GLOX solution, add MEA to a final concentration of 100 mM.

Adjust the pH to the desired value if necessary. For ATTO 532, a pH of around 8.0-8.5 is

often a good starting point, though optimization may be required.

The buffer should be used immediately after preparation.

Immunofluorescence Staining Protocol for dSTORM
This protocol outlines the steps for labeling cellular structures with antibodies conjugated to

ATTO 532 for dSTORM imaging.

Cell Culture and Fixation:

Plate cells on high-precision glass coverslips.

Grow cells to the desired confluency.

Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10 minutes at room temperature.

Wash the cells three times with PBS.

Permeabilization (for intracellular targets):

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

Wash three times with PBS.

Blocking:

Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 3%

BSA in PBS) for 1 hour at room temperature.

Primary Antibody Incubation:
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Dilute the primary antibody in the blocking buffer to the recommended concentration.

Incubate the cells with the primary antibody for 1 hour at room temperature or overnight at

4°C.

Wash three times with PBS.

Secondary Antibody Incubation:

Dilute the ATTO 532-conjugated secondary antibody in the blocking buffer.

Incubate the cells with the secondary antibody for 1 hour at room temperature, protected

from light.

Wash three times with PBS.

Post-fixation (optional but recommended):

Fix the cells again with 4% PFA in PBS for 10 minutes to crosslink the antibodies.

Wash three times with PBS.

dSTORM Imaging:

Mount the coverslip onto a microscope slide with a small amount of dSTORM imaging

buffer.

Seal the coverslip to prevent buffer evaporation and oxygen re-entry.

Proceed with dSTORM imaging immediately.

Visualizing the dSTORM Principle and Workflow
The following diagrams illustrate the fundamental principle of dSTORM and a typical

experimental workflow.
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dSTORM Principle: Fluorophores are switched between a fluorescent 'On' and a dark 'Off'
state.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [ATTO 532 for dSTORM Imaging: A Comparative Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15622414#suitability-of-atto-532-for-dstorm-imaging]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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